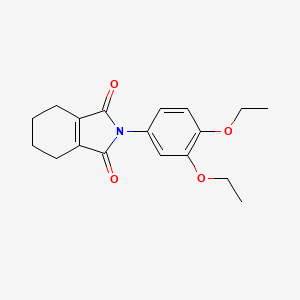![molecular formula C19H19NO3 B14573800 N-([1,1'-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-73-0](/img/structure/B14573800.png)
N-([1,1'-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a biphenyl group, an ethoxymethylidene moiety, and a 3-oxobutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of biphenyl derivatives with ethoxymethylidene and 3-oxobutanamide precursors. One common method involves the use of electrosynthesis, which is a greener route for the preparation of amides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The biphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced amide forms.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, initiating a series of molecular interactions that lead to its observed effects. These interactions can alter cellular processes and pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide include other biphenyl derivatives and amides such as:
Uniqueness
What sets N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61643-73-0 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-3-oxo-N-(2-phenylphenyl)butanamide |
InChI |
InChI=1S/C19H19NO3/c1-3-23-13-17(14(2)21)19(22)20-18-12-8-7-11-16(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,22) |
InChI Key |
FCBWCIMMEBIVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine](/img/structure/B14573731.png)
![8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione](/img/structure/B14573738.png)
![3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid](/img/structure/B14573739.png)
![1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14573757.png)


![1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14573769.png)
![(6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B14573770.png)



